(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride
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Overview
Description
(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, characterized by the presence of methoxy and methyl groups on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3,5-Dimethoxy-4-methylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to (3,5-Dimethoxy-4-methylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Reaction Conditions: Anhydrous solvents, room temperature to slightly elevated temperatures.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group by various nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)methanesulfonyl chloride
- (3,5-Dimethoxyphenyl)methanesulfonyl chloride
- (3,5-Dimethylphenyl)methanesulfonyl chloride
Uniqueness
(3,5-Dimethoxy-4-methylphenyl)methanesulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the aromatic ring. This structural feature influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in various reactions .
Properties
Molecular Formula |
C10H13ClO4S |
---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
(3,5-dimethoxy-4-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c1-7-9(14-2)4-8(5-10(7)15-3)6-16(11,12)13/h4-5H,6H2,1-3H3 |
InChI Key |
GOWNDLJNYUTZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)CS(=O)(=O)Cl)OC |
Origin of Product |
United States |
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